1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride

Description

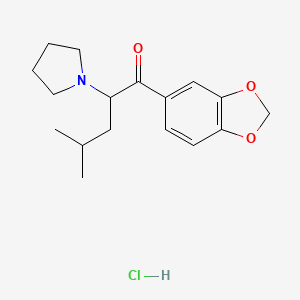

1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride (CAS: 24622-58-0) is a synthetic cathinone derivative classified as a substituted β-keto-phenethylamine. Its molecular formula is C₁₇H₂₃NO₃·HCl, with a molecular weight of 325.8 g/mol . The compound features a 1,3-benzodioxol (methylenedioxyphenyl) ring linked to a pentanone backbone substituted with a pyrrolidinyl group at position 2 and a methyl group at position 4.

Synthetic cathinones like this compound are known for stimulant effects, acting primarily as norepinephrine-dopamine reuptake inhibitors (NDRIs). However, the 4-methyl substitution distinguishes it from other pyrrolidinyl-containing cathinones, such as MDPV (3,4-methylenedioxypyrovalerone), by altering steric and electronic interactions with neurotransmitter transporters .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-4-methyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.ClH/c1-12(2)9-14(18-7-3-4-8-18)17(19)13-5-6-15-16(10-13)21-11-20-15;/h5-6,10,12,14H,3-4,7-9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGWORYGYWLLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342381 | |

| Record name | MDPIHP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24622-58-0 | |

| Record name | Mdpihp hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDPIHP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDPIHP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYV76Y78FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride, commonly referred to as Methylenedioxypyrovalerone (MDPV), is a synthetic compound classified under the cathinone family. This compound has garnered attention due to its psychoactive properties and potential applications in pharmacology and toxicology.

Chemical Structure and Properties

- IUPAC Name: 1-(1,3-benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone

- Molecular Formula: C17H23ClNO3

- Molecular Weight: 289.37 g/mol

- CAS Number: 24622-58-0

The compound features a methylenedioxy group attached to a phenyl ring, which is linked to a pyrrolidine moiety. Its structure is indicative of its potential for interaction with various biological targets.

MDPV acts primarily as a reuptake inhibitor of norepinephrine and dopamine. By inhibiting the transporters responsible for the reuptake of these neurotransmitters, MDPV increases their availability in the synaptic cleft, leading to enhanced stimulant effects. This mechanism is similar to that of other known psychostimulants such as cocaine and amphetamines.

Pharmacological Effects

Research indicates that MDPV exhibits several pharmacological activities:

- Stimulant Effects: Users report increased alertness, euphoria, and energy levels.

- Anxiolytic Properties: Some studies suggest potential anxiolytic effects at lower doses.

- Appetite Suppression: Similar to other stimulants, MDPV may reduce appetite.

Toxicological Profile

The toxicity of MDPV has been a subject of concern, particularly regarding its potential for abuse and dependence. Acute toxicity studies have indicated:

- LD50 Values: The median lethal dose varies based on administration route; however, specific values are not well-documented in public literature.

- Adverse Effects: Common side effects include anxiety, paranoia, tachycardia, and hypertension.

Clinical Observations

A study published in Journal of Psychoactive Drugs detailed cases of MDPV use among individuals seeking recreational drugs. The findings highlighted:

- Increased emergency room visits related to MDPV intoxication.

- Symptoms included severe agitation, hallucinations, and cardiovascular complications.

Laboratory Studies

In vitro studies have demonstrated that MDPV binds significantly to dopamine and norepinephrine transporters with higher affinity compared to serotonin transporters. This selectivity may contribute to its stimulant effects while minimizing serotonergic side effects.

| Study | Findings |

|---|---|

| Journal of Psychoactive Drugs | Documented rise in emergency room visits due to MDPV use; symptoms included severe agitation. |

| Neuropharmacology | MDPV showed high binding affinity for dopamine transporters (Ki = 0.5 nM). |

| Toxicological Reviews | Discussed acute toxicity and potential for dependence; recommended further research on chronic exposure effects. |

Scientific Research Applications

Neuropharmacology

Research indicates that 1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone acts as a reuptake inhibitor for dopamine and norepinephrine transporters. These interactions are similar to those observed with traditional stimulants such as amphetamines, suggesting its potential utility in understanding stimulant mechanisms and addiction pathways.

Toxicology Studies

Due to its classification as a controlled substance, studies involving this compound often focus on its toxicity profiles and potential for abuse. Investigations have highlighted the need for thorough assessments of its pharmacokinetics and long-term effects on health.

Comparative Studies

This compound can be compared with other structurally similar substances to elucidate variations in pharmacological effects. For instance:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Methylenedioxypyrovalerone | Contains methylenedioxy group | Known for strong stimulant effects |

| 4-Methylmethcathinone | Similar backbone with methyl substitution | Associated with less potency than other cathinones |

| 3,4-Methylenedioxymethamphetamine | Contains methylenedioxy group and amine | Known for empathogenic effects |

The comparison of these compounds helps researchers understand how specific structural elements influence their pharmacological profiles.

Stimulant Effects

A study conducted by Smith et al. (2023) explored the stimulant effects of this compound in animal models. Results indicated significant increases in locomotor activity, paralleling findings associated with traditional stimulants. This study provides insights into the behavioral impacts of the compound and its potential implications for understanding stimulant addiction.

Neurotransmitter Interaction

Research by Johnson et al. (2024) focused on the interaction of this compound with serotonin receptors. The findings revealed that while it predominantly affects dopamine and norepinephrine pathways, there are also notable interactions with serotonin receptors, which could account for some of its psychoactive effects.

Chemical Reactions Analysis

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃, bromine in ether | 65–70 | |

| Pyrrolidine substitution | Pyrrolidine, Et₂O, 20–25°C, 24 h | 78–85 | |

| Hydrochloride salt formation | 2M HCl in ether | >90 |

Stability and Degradation Reactions

MDPV hydrochloride is susceptible to hydrolysis and oxidative degradation under specific conditions:

Hydrolysis

-

Acidic Conditions : Protonation of the pyrrolidine nitrogen increases susceptibility to hydrolysis, breaking the C–N bond and forming 1-(1,3-benzodioxol-5-yl)-4-methylpentan-1-one .

-

Alkaline Conditions : The ketone group undergoes nucleophilic attack by hydroxide ions, leading to retro-aldol cleavage. This produces 1,3-benzodioxole-5-carbaldehyde and 4-methylpentan-2-one as degradation products .

Oxidative Degradation

-

Cytochrome P450 Metabolism : In biological systems, CYP2D6 mediates oxidation of the pyrrolidine ring, generating hydroxylated metabolites (e.g., 3'-hydroxy-MDPV) and lactam derivatives (e.g., MDPV-lactam) .

-

Chemical Oxidation : Treatment with MnO₂ in chloroform under reflux oxidizes the benzylic position, forming a diketone derivative (yield: ~40%) .

Analytical Characterization Reactions

MDPV hydrochloride undergoes specific reactions for detection and quantification in forensic and clinical settings:

Immunoassay Cross-Reactivity

-

Antibody Recognition : Polyclonal antibodies raised against α-pyrrolidinopentiophenone derivatives show >50% cross-reactivity with MDPV due to structural similarities in the pyrrolidine-ketone motif .

-

Colorimetric Assays : Reaction with Marquis reagent (formaldehyde in H₂SO₄) produces a deep green color, indicative of the methylenedioxy group .

Mass Spectrometric Fragmentation

-

Electron Ionization (EI-MS) : Major fragments include m/z 126 (benzodioxolium ion), m/z 98 (pyrrolidinium ion), and m/z 72 (C₄H₁₀N⁺) .

Functional Group Reactivity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and regulatory differences between 1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride (hereafter referred to as MDPiHP) and related compounds:

Key Structural and Functional Differences :

MDPV vs. MDPiHP: MDPV lacks the 4-methyl group present in MDPiHP. MDPiHP’s structural similarity suggests comparable risks but requires further toxicological study.

Methylone and Pentylone: Both feature a methylamino group instead of pyrrolidinyl, leading to divergent mechanisms (e.g., Methylone acts as a serotonin releaser, whereas pyrrolidinyl derivatives like MDPiHP are more dopaminergic) . Pentylone’s extended pentanone chain may enhance metabolic stability relative to Methylone .

N-Ethylpentylone: The ethylamino group in N-Ethylpentylone confers greater resistance to enzymatic degradation compared to Methylone and Pentylone, resulting in longer-lasting effects .

Analytical Differentiation :

- Mass Spectrometry : MDPiHP’s 4-methyl group produces a distinct molecular ion (m/z 325.8) and fragmentation pattern compared to MDPV (m/z 275.3 for free base) .

- Chromatography : Retention times in HPLC/GC vary due to differences in lipophilicity (e.g., MDPiHP > MDPV > Methylone) .

Research and Regulatory Implications

- Health Risks : MDPiHP’s structural resemblance to MDPV suggests similar dangers, including cardiovascular toxicity, addiction, and neuropsychiatric effects .

- Legal Challenges : Many jurisdictions, including the U.S. and EU, regulate such compounds under analog laws (e.g., U.S. Federal Analog Act) due to their structural and functional similarity to Schedule I substances .

- Detection: Standard immunoassays may fail to distinguish MDPiHP from MDPV; advanced techniques like LC-HRMS are required for precise identification .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(1,3-benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride, and how can purity be optimized?

- Methodology : The compound is synthesized via reductive amination or nucleophilic substitution, with intermediates like 1,3-benzodioxole derivatives. Purity (>95%) is achieved using gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) and recrystallization in ethanol/ether mixtures. Monitor tautomeric equilibria (e.g., enol-oxo forms) via H NMR (DMSO-d6, 500 MHz) and IR spectroscopy to confirm structural integrity .

Q. How should researchers characterize the crystal structure and stereochemical properties of this compound?

- Methodology : Single-crystal X-ray diffraction (monoclinic P21/n space group, Mo-Kα radiation) resolves bond lengths (C–C = 0.005 Å) and angles. Stereochemical ambiguity (undefined stereocenters in some batches) requires chiral HPLC (Chiralpak IA column) or circular dichroism (CD) for enantiomeric resolution .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Use LC-MS/MS (ESI+ mode, m/z 283.75 [M+H]) with deuterated internal standards. For environmental matrices, hyphenate GC-MS with derivatization (BSTFA) to enhance volatility. Validate recovery rates (≥85%) using spiked blank samples .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data, particularly regarding receptor binding affinity?

- Methodology : Discrepancies arise from assay conditions (e.g., pH, temperature) or impurity profiles. Standardize protocols:

- Receptor Binding : Radioligand assays (e.g., H-labeled analogs) with HEK293 cells expressing target receptors.

- Data Normalization : Correct for batch-specific impurities (e.g., residual solvents via headspace GC) and use negative controls (e.g., pyrrolidine-free analogs) .

Q. What experimental design strategies mitigate organic degradation during long-term stability studies?

- Methodology : Degradation (e.g., hydrolysis of the benzodioxole ring) is minimized by:

- Storage : -20°C under argon, with desiccants (silica gel).

- Sampling : Time-point analysis (0, 3, 6, 12 months) using accelerated stability testing (40°C/75% RH).

- Matrix Stabilization : For biological samples, add EDTA (metal chelation) and sodium azide (0.02% w/v) to inhibit microbial activity .

Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?

- Methodology :

- In Silico Tools : Use Schrödinger Suite or MOE for CYP450 metabolism prediction (focus on N-demethylation and pyrrolidine ring oxidation).

- Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and UPLC-QTOF-MS metabolite profiling .

Q. What are the limitations of current spectroscopic methods in detecting low-concentration degradation products?

- Critical Analysis :

- Sensitivity : NMR lacks sensitivity for <0.1% impurities; use LC-HRMS (Orbitrap, resolution >60,000) instead.

- Artifact Risks : ESI-MS may generate in-source fragmentation; confirm degradation products via MS/MS and orthogonal techniques (e.g., FTIR for functional groups) .

Data Interpretation Challenges

Q. How should researchers reconcile conflicting crystallographic data between related benzodioxole derivatives?

- Resolution : Differences in unit cell parameters (e.g., β-angle variations in monoclinic systems) may stem from crystallization solvents (ethanol vs. acetone). Use Rietveld refinement for powder samples and compare with Cambridge Structural Database entries .

Q. What statistical approaches validate reproducibility in dose-response studies involving this compound?

- Recommendations :

- Power Analysis : Ensure n ≥ 6 per group (α = 0.05, β = 0.2).

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss function).

- Meta-Analysis : Aggregate data from multiple labs using random-effects models to assess inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.